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Abstract

2-Allyl-4-ethoxyphenol, a phenolic compound with potential for biological activity, remains a
sparsely explored molecule in the scientific literature. This technical guide provides a
comprehensive overview of its chemical characterization, drawing parallels with closely related
and well-studied analogs to infer potential biological activities and suggest avenues for future
research. While specific experimental data on 2-Allyl-4-ethoxyphenol is limited, this document
serves as a foundational resource for researchers interested in investigating its therapeutic
potential. All quantitative data is summarized for clarity, and hypothetical experimental protocols
and signaling pathways are presented to guide future studies.

Chemical Characterization

2-Allyl-4-ethoxyphenol (CAS 142875-24-9) is an organic compound with the molecular
formula C11H1402 and a molecular weight of 178.23 g/mol .[1] Its structure features a phenol
ring substituted with an allyl group at position 2 and an ethoxy group at position 4.
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Property Value Reference
CAS Number 142875-24-9 [1]
Molecular Formula C11H1402 [1]
Molecular Weight 178.23 g/mol [1]

IUPAC Name 2-allyl-4-ethoxyphenol

C=CCC1=C(C=C(C=C1)OCC)
o)

SMILES

InChl=1S/C11H1402/c1-3-5-9-
InChl 8-10(13-4-2)6-7-11(9)12/h3,6-
8,12H,1,4-5H2,2H3

Predicted Physicochemical Properties:

Property Predicted Value
XLogP3 3.1

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 4

Exact Mass 178.09938 g/mol
Topological Polar Surface Area 29.5 A2

Synthesis and Spectroscopic Analysis

While a specific, detailed synthesis protocol for 2-Allyl-4-ethoxyphenol is not readily available
in the literature, a plausible synthetic route can be extrapolated from general methods for the
synthesis of related phenolic compounds. A potential approach involves the Claisen
rearrangement of an allyl ether of 4-ethoxyphenol.

Hypothetical Synthesis Workflow:
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Caption: Hypothetical synthesis of 2-Allyl-4-ethoxyphenol.

Expected Spectroscopic Data:

Based on the structure of 2-Allyl-4-ethoxyphenol and data from analogous compounds such

as 2-Allyl-4-methoxyphenol, the following spectral characteristics can be anticipated:

Spectroscopy

Expected Features

1H NMR

Signals corresponding to the allyl group (vinyl
and methylene protons), ethoxy group (ethyl
protons), aromatic protons, and the phenolic

hydroxyl proton.

13C NMR

Resonances for the allyl, ethoxy, and aromatic

carbons.

A broad absorption band for the phenolic O-H
stretch, C-H stretches for aromatic and aliphatic
groups, C=C stretch for the allyl group, and C-O

stretches for the ether and phenol.

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight of 178.23.

Potential Biological Activities and Pharmacological

Profile

Due to the lack of specific studies on 2-Allyl-4-ethoxyphenol, its biological activities can be

inferred from the known properties of structurally similar compounds, particularly eugenol (4-

allyl-2-methoxyphenol) and other substituted phenols. These related compounds exhibit a

range of activities, suggesting that 2-Allyl-4-ethoxyphenol may possess:
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e Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free
radicals. The hydroxyl group on the aromatic ring is a key functional group for this activity.

e Anti-inflammatory Effects: Many phenolic compounds modulate inflammatory pathways,
potentially by inhibiting enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

» Antimicrobial Properties: The phenolic structure can disrupt microbial cell membranes and
interfere with essential cellular processes.

e Anticancer Potential: Some eugenol derivatives have demonstrated cytotoxic effects against

various cancer cell lines.[2][3]

Proposed Research Workflow for Biological Evaluation:
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Caption: Workflow for the biological evaluation of 2-Allyl-4-ethoxyphenol.

Experimental Protocols (Hypothetical)
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The following are detailed, albeit hypothetical, experimental protocols based on standard
methodologies for characterizing compounds with similar structures.

DPPH Radical Scavenging Assay (Antioxidant Activity)

o Preparation of Reagents:
o Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

o Prepare stock solutions of 2-Allyl-4-ethoxyphenol and a positive control (e.g., ascorbic
acid) in methanol at various concentrations.

o Assay Procedure:

o In a 96-well plate, add 50 pL of the test compound or control solution to 150 uL of the
DPPH solution.

o Incubate the plate in the dark at room temperature for 30 minutes.
o Measure the absorbance at 517 nm using a microplate reader.
» Data Analysis:

o Calculate the percentage of radical scavenging activity using the formula: % Inhibition =
[(A_control - A_sample) / A_control] * 100

o Determine the ICso value (the concentration of the compound that scavenges 50% of the
DPPH radicals).

MTT Assay for Cytotoxicity

e Cell Culture:

o Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media
supplemented with fetal bovine serum and antibiotics.

o Assay Procedure:
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[e]

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them
to adhere overnight.

o Treat the cells with various concentrations of 2-Allyl-4-ethoxyphenol for 24, 48, or 72
hours.

o Add 20 pL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 4 hours.

o Remove the medium and add 150 pL of DMSO to dissolve the formazan crystals.

o Measure the absorbance at 570 nm.

o Data Analysis:
o Calculate the percentage of cell viability relative to untreated control cells.

o Determine the ICso value (the concentration of the compound that inhibits cell growth by
50%).

Potential Signaling Pathways

Based on the activities of related phenolic compounds, 2-Allyl-4-ethoxyphenol could
potentially modulate key cellular signaling pathways.

Potential Anti-inflammatory Signaling Pathway:
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Caption: Potential inhibition of the NF-kB signaling pathway.

Potential Pro-apoptotic Signaling Pathway in Cancer Cells:
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Caption: Potential induction of apoptosis via ROS generation.

Conclusion and Future Directions

2-Allyl-4-ethoxyphenol represents an understudied molecule with significant potential for
biological activity based on the known properties of its structural analogs. This guide provides a
framework for initiating research into its antioxidant, anti-inflammatory, antimicrobial, and
anticancer properties. Future research should focus on:

» Definitive Synthesis and Characterization: Development and publication of a robust synthetic
protocol and complete spectroscopic characterization.

 In Vitro Screening: Comprehensive screening for a wide range of biological activities.

» Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling
pathways modulated by this compound.
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 In Vivo Efficacy and Safety: Evaluation of its therapeutic potential and toxicological profile in
relevant animal models.

By systematically investigating these areas, the scientific community can unlock the full
potential of 2-Allyl-4-ethoxyphenol for applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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